6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a compound that belongs to the class of thioxo-pyrimidines, which are known for their diverse biological activities. It is characterized by the presence of an amino group, a chlorophenyl moiety, and a thioxo functional group, making it a subject of interest in medicinal chemistry. The compound is also referred to by its CAS number 16837-11-9 and has the molecular formula with a molecular weight of 253.71 g/mol .
6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is classified as a heterocyclic organic compound. It falls under the broader category of pyrimidinones, which are cyclic compounds containing nitrogen atoms in their ring structure.
The synthesis of 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of 6-amino-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone with various aromatic aldehydes or chalcones in the presence of acidic conditions.
One common method involves refluxing a mixture of 6-amino-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone with an appropriate chalcone in glacial acetic acid. The reaction is followed by acidification to precipitate the product. The yield can be optimized by adjusting reaction times and temperatures .
The molecular structure of 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone features a pyrimidine ring fused with a thioxo group. The presence of the 4-chlorophenyl substituent introduces additional electronic effects that may influence the compound's reactivity and biological activity.
Key structural data includes:
6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can participate in various chemical reactions including:
The synthesis often involves monitoring reaction progress via thin-layer chromatography (TLC) and characterizing products using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm functional groups and structural integrity .
The mechanism of action for compounds like 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity through modulation of cell cycle processes .
The physical properties include:
Chemical properties include:
Relevant analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=O and NH stretching) .
6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has potential applications in:
Research continues to explore its utility in synthesizing novel compounds with enhanced biological activity or selectivity against specific targets .
The 4(1H)-pyrimidinone core represents a privileged scaffold in medicinal chemistry due to its structural mimicry of endogenous purines and pyrimidines. This bicyclic system consists of a six-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 3, with a carbonyl group typically at position 4. The scaffold's versatility stems from three key modifiable positions (C2, C5, C6) that allow strategic functionalization to modulate electronic properties, solubility, and target interactions. The non-aromatic 3,4-dihydropyrimidin-4(1H)-one configuration provides conformational flexibility while maintaining planarity essential for biomolecular recognition [1] [4].
Structural diversity within this class includes angular annulated systems like pyrido[2,3-d]pyrimidinones, where an additional fused pyridine ring enhances π-conjugation and binding affinity. These derivatives exhibit broad bioactivity profiles, functioning as kinase inhibitors, antimicrobials, and enzyme modulators. The scaffold's hydrogen bonding capabilities—acting as both donor (N-H) and acceptor (C=O, C=N)—facilitate targeted interactions with biological macromolecules [4]. Table 1 highlights key pyrimidinone derivatives and their therapeutic applications:
Table 1: Bioactive Pyrimidinone Derivatives with Therapeutic Significance
Core Structure | Representative Derivatives | Biological Activities | Key References |
---|---|---|---|
Pyrido[2,3-d]pyrimidinone | Triazolo[4,5-d]pyrimidines | Platelet-mediated occlusion control; Anti-reocclusion in thrombolysis | [1] |
Benzo-fused pyrimidinones | Benzo-heterobicycles | Factor Xa inhibition; Antithrombotic applications | [1] |
2-Thioxo-pyrimidinones | 5,7-Di(thiophen-2-yl) derivatives | Antimicrobial activity against Gram-positive and Gram-negative bacteria | [4] |
Bisanilinopyrimidines | ortho-Chlorophenyl substituted analogs | Potent Aurora A kinase inhibition; Anticancer activity | [5] |
The strategic incorporation of thioxo (C=S) and amino (-NH₂) groups at C2 and C6 positions respectively dramatically alters the physicochemical and pharmacological properties of pyrimidinone derivatives. The thioxo moiety serves as a bioisostere of carbonyl groups, enhancing hydrogen bonding capacity through its polarized thiocarbonyl group while improving lipophilicity. This substitution increases electron density within the ring system, facilitating nucleophilic attacks at adjacent positions and enabling participation in Michael additions and Mannich reactions [4] [9].
The exocyclic amino group at C6 significantly impacts biological activity through multiple mechanisms: 1) Formation of crucial hydrogen bonds with biological targets via its hydrogen donor-acceptor capabilities; 2) Modulation of electron distribution across the conjugated system, increasing reactivity at C5; 3) Serving as an anchor point for further chemical modifications. The antimicrobial potency of pyrimidine derivatives correlates strongly with the presence of this amino group, particularly against multidrug-resistant Gram-negative pathogens [8]. Table 2 summarizes functional group contributions:
Table 2: Pharmacophoric Contributions of Key Functional Groups
Functional Group | Position | Electronic Effects | Biological Impact | Chemical Utility |
---|---|---|---|---|
Thioxo (C=S) | C2 | Increases electron density; Reduces aromaticity | Enhances kinase binding affinity; Improves antimicrobial activity | Participates in Michael additions; Enables Mannich reactions |
Amino (-NH₂) | C6 | Strong electron-donating resonance | Critical for antibacterial activity against resistant strains; Facilitates DNA binding | Forms Schiff bases; Enables diazotization |
4-Chlorophenyl | N1 | Hydrophobic and steric effects | Blocks reductive metabolism; Directs molecular orientation in kinase pockets | Modulates solubility; Anchors diversity points |
The strategic incorporation of chlorophenyl substituents at the N1 position of pyrimidinones emerged from systematic structure-activity relationship (SAR) studies targeting kinase inhibition. Early work identified that ortho-substituted phenyl rings significantly enhanced Aurora kinase A affinity by inducing DFG-out conformational changes in the kinase domain. The 4-chlorophenethyl modification specifically improved cellular permeability while maintaining nanomolar inhibitory potency (IC₅₀ = 6.1 ± 1.0 nM for lead compounds) [5].
Historically, chlorophenyl-substituted pyrimidinones evolved from bisanilinopyrimidine scaffolds first reported as selective Aurora A inhibitors. The discovery that ortho-carboxylic acid substituted bisanilinopyrimidines bound Aurora A in a DFG-in conformation (Type-I inhibition) prompted exploration of halogen substitutions. This led to compounds like 3l and 3o, where ortho-chloro substituents combined with para-carboxylic acid groups demonstrated exceptional potency. Subsequent optimization focused on replacing carboxylic acids with solubilizing groups like morpholine amides (e.g., compound 9m) to improve pharmacokinetic profiles without sacrificing activity [5]. Table 3 outlines key milestones:
Table 3: Historical Development Milestones of Chlorophenyl-Substituted Pyrimidinones
Year | Development Milestone | Significance | Key Compounds |
---|---|---|---|
Pre-2012 | Identification of bisanilinopyrimidine core | Established pyrimidine scaffold as privileged structure for kinase inhibition | VX-680, AZD-1152 |
2012 | ortho-Carboxylic acid hit identification | Identified 6.1 nM Aurora A inhibitor binding in DFG-in conformation | Compound 1 |
2012 | Halogen replacement strategy | Substituted carboxylic acid with Cl/Br/I; Achieved DFG-out binding mode | 3l, 3o, 6k |
2012–2015 | Solubility optimization | Introduced water-solubilizing groups at para-position of B-ring; Maintained cellular potency | 9m series |
2023 | Expanded antimicrobial applications | Demonstrated efficacy against resistant Gram-positive pathogens | Novel amino-functionalized analogs |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1